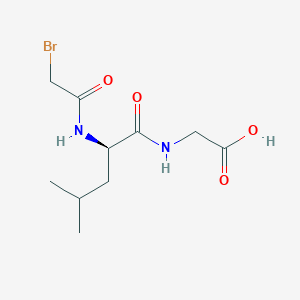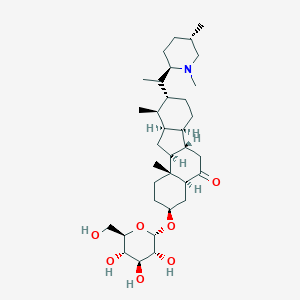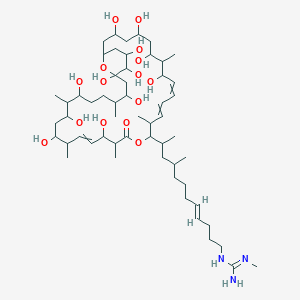
Amycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amycin B is a type of aminoglycoside antibiotic that is produced by the Streptomyces species of bacteria. It is commonly used as a broad-spectrum antibiotic in the treatment of bacterial infections. Amycin B is a potent antibiotic that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Genomic Insights
- Genetic Characteristics in Phylogeny and Metabolism : Amycolatopsis mediterranei, utilized for the production of rifamycin, plays a vital role in antimycobacterial therapy. The genomic study of A. mediterranei U32 shows distinct metabolic characteristics evolved via adaptation to diverse ecological niches, contributing to extensive antibiotic synthesis processes (Zhao et al., 2010).
Antibiotic Production
- Rifamycin B Production : Research on Amycolatopsis mediterranei S699, which produces rifamycin B, an important antibiotic, provides insights into the genetic basis of its production. The complete genome sequence of A. mediterranei S699 has been reported, which is crucial for understanding the biosynthesis of rifamycin B (Verma et al., 2011).
Novel Natural Analogs
- Discovery of Amycins A and B : Two novel natural niphimycin analogs, amycins A and B, were isolated from the culture broth of Streptomyces sp. DSM 3816. These compounds represent significant advancements in the field of antibiotic discovery (Grabley et al., 1990).
Biotechnological Optimization
- Optimization of Rifamycin B Fermentation : Machine learning approaches like Genetic Algorithm and Neighborhood Analysis were used to optimize the medium composition for Rifamycin B production, significantly improving productivity. This showcases the integration of biotechnology and computational methods in antibiotic production (Bapat & Wangikar, 2004).
Antibiotic and Peptide Synthesis
- Nonribosomal Synthesis of Cyclic Lipopeptides : Bacillus amyloliquefaciens FZB42, capable of suppressing plant pathogenic organisms, synthesizes antibiotics like bacillomycin D through nonribosomal peptide synthetases. Understanding these mechanisms is crucial for developing biocontrol agents (Koumoutsi et al., 2004).
Eigenschaften
CAS-Nummer |
129313-99-1 |
|---|---|
Produktname |
Amycin B |
Molekularformel |
C56H101N3O15 |
Molekulargewicht |
1056.4 g/mol |
IUPAC-Name |
1-[(E)-11-(3,5,7,9,19,23,25,27,31,33,34,35-dodecahydroxy-8,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-15-yl)-9-methyldodec-4-enyl]-2-methylguanidine |
InChI |
InChI=1S/C56H101N3O15/c1-33(18-14-12-10-11-13-17-25-59-55(57)58-9)26-37(5)52-36(4)19-15-16-20-44(62)38(6)48(66)29-42(61)27-41(60)28-43-30-50(68)53(70)56(72,74-43)32-51(69)35(3)22-23-45(63)39(7)49(67)31-47(65)34(2)21-24-46(64)40(8)54(71)73-52/h10-11,15-16,19-21,24,33-53,60-70,72H,12-14,17-18,22-23,25-32H2,1-9H3,(H3,57,58,59)/b11-10+,19-15?,20-16?,24-21? |
InChI-Schlüssel |
PPUSZMZQPGFMIJ-HURQSWDASA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O |
Synonyme |
amycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



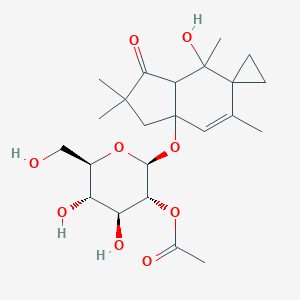

![2-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236471.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
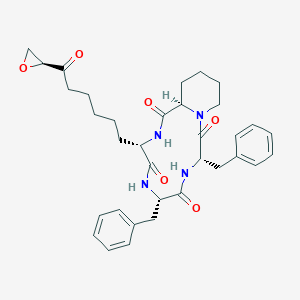
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)
